molecular formula C19H15F3N2O2 B2903631 (Z)-2-Cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 1097470-91-1

(Z)-2-Cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B2903631
CAS No.: 1097470-91-1
M. Wt: 360.336
InChI Key: OSDGJJJROPITJP-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is a complex organic compound with a unique structure that includes cyano, hydroxy, dimethylphenyl, and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the key intermediate, 4-hydroxy-3,5-dimethylbenzaldehyde. This intermediate is then subjected to a Knoevenagel condensation reaction with malononitrile to form the cyano-substituted intermediate. The final step involves the reaction of this intermediate with 2-(trifluoromethyl)aniline under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-Cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer effects. Researchers study its interactions with biological targets to understand its mechanism of action and potential as a drug candidate.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications, such as coatings, adhesives, or electronic devices.

Mechanism of Action

The mechanism of action of (Z)-2-Cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
  • (Z)-2-Cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-phenylprop-2-enamide

Uniqueness

(Z)-2-Cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is unique due to the presence of both the trifluoromethyl and dimethylphenyl groups. These groups contribute to its distinct chemical properties and potential applications. The trifluoromethyl group, in particular, can enhance the compound’s stability and bioactivity, making it a valuable candidate for further research and development.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(Z)-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O2/c1-11-7-13(8-12(2)17(11)25)9-14(10-23)18(26)24-16-6-4-3-5-15(16)19(20,21)22/h3-9,25H,1-2H3,(H,24,26)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDGJJJROPITJP-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)C=C(C#N)C(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1O)C)/C=C(/C#N)\C(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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